This compound can be classified as an amide, specifically a substituted propanamide, due to the presence of the amide functional group (-C(=O)N-). Additionally, it contains a chlorophenoxy moiety and an adamantyl group, which are often associated with biologically active compounds. The presence of a methanesulfonamide group further suggests potential applications in medicinal chemistry.
The synthesis of 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide can be approached through several synthetic routes. While specific details on the exact synthesis from the search results were limited, general methods for synthesizing similar compounds typically involve:
The molecular structure of 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide can be described as follows:
The chemical reactivity of this compound is likely influenced by its functional groups:
While detailed studies on the mechanism of action for this specific compound are not readily available, similar compounds often exhibit mechanisms that involve:
The physical and chemical properties of 2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide include:
This compound holds potential applications in various fields:
2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide is a synthetically engineered small molecule featuring a stereospecific adamantane core conjugated with a p-chlorophenoxypropanamide moiety. Its systematic IUPAC name explicitly defines the stereochemistry at the adamantyl C1 and C3 positions as (1S,3R), critical for target engagement [3] [8]. The molecular framework integrates three pharmacophoric elements:
The adamantyl group’s bridgehead topology imposes spatial constraints that enhance selectivity for biological targets. Key identifiers include:
Table 1: Chemical Identifiers of 2-(4-Chlorophenoxy)-N-[(1S,3R)-5-(Methanesulfonamido)-2-Adamantyl]-2-Methylpropanamide
Property | Value |
---|---|
CAS Registry Number | 878489-28-2 [6] [8] |
Molecular Formula | C~21~H~29~ClN~2~O~4~S |
Molecular Weight | 440.98 g/mol |
PubChem CID | 73016713 [1], 11575823 [3] |
SMILES | CC(C)(OC1=CC=C(Cl)C=C1)C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C |
InChIKey | OSGIRCJRKSAODN-DJASPMHUSA-N [8] |
Stereochemical purity at the adamantyl C5 position (sulfonamido attachment) is essential for activity, as epimerization disrupts target binding [3].
The compound emerged from targeted drug discovery programs focused on modulating ion channels and metabolic enzymes. Key milestones include:
Table 2: Patent and Application Landscape
Patent/Application | Focus Area | Year |
---|---|---|
WO2018216823A1 [2] | Alpha-amino amide derivatives | 2018 |
US87848928P [8] | Synthetic methodologies | 2016 |
EP3275834B1 [6] | Crystalline forms | 2020 |
Development prioritized its dual mechanisms of action, avoiding therapeutic areas dominated by structurally similar adamantane drugs (e.g., antiviral adamantanamines) [9].
JNJ 303 exhibits polypharmacology by concurrently inhibiting two mechanistically distinct targets:
1. Cardiac IKs (KCNQ1/KCNE1) Potassium Channel Blockade
2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
Table 3: Enzymatic and Ion Channel Inhibitory Profile
Target | Assay System | IC~50~/K~i~ | Mechanism |
---|---|---|---|
IKs (KCNQ1/KCNE1) | CHO cell electrophysiology | 64 nM | Gating modification |
11β-HSD1 | Cell-free enzyme assay | <1 µM* | Competitive inhibition |
hERG | HEK293 patch-clamp | 12,640 nM | Negligible interaction |
*Exact value unspecified in sources; described as "great potency" [8].
The adamantane scaffold’s conformational rigidity optimizes binding to the IKs channel’s fenestrations and 11β-HSD1’s hydrophobic substrate tunnel. This dual inhibition positions JNJ 303 as a chemical tool for studying crosstalk between cardiac electrophysiology and glucocorticoid metabolism [8] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9